

In-Depth Technical Guide: Aminopyrazoles - Focus on 5-Cyclopentyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-cyclopentyl-1H-pyrazol-4-amine*

Cat. No.: B3214975

[Get Quote](#)

Disclaimer: Initial searches for the specific molecule, **N-cyclopentyl-1H-pyrazol-4-amine**, did not yield a unique Chemical Abstracts Service (CAS) number, severely limiting the availability of specific technical data. Consequently, this guide will focus on the closely related, readily identifiable isomer, 5-Cyclopentyl-1H-pyrazol-3-amine (CAS: 264209-16-7). While structurally similar, the biological and chemical properties of these isomers may differ.

Introduction

Aminopyrazoles are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry and drug development. Their versatile structure allows for a wide range of biological activities, making them valuable scaffolds for the design of novel therapeutic agents. This guide provides a detailed overview of the synthesis, properties, and potential applications of 5-Cyclopentyl-1H-pyrazol-3-amine, a representative member of this class.

Physicochemical Properties

A summary of the known quantitative data for 5-Cyclopentyl-1H-pyrazol-3-amine is presented in Table 1. This information is crucial for researchers in designing experiments and formulating this compound.

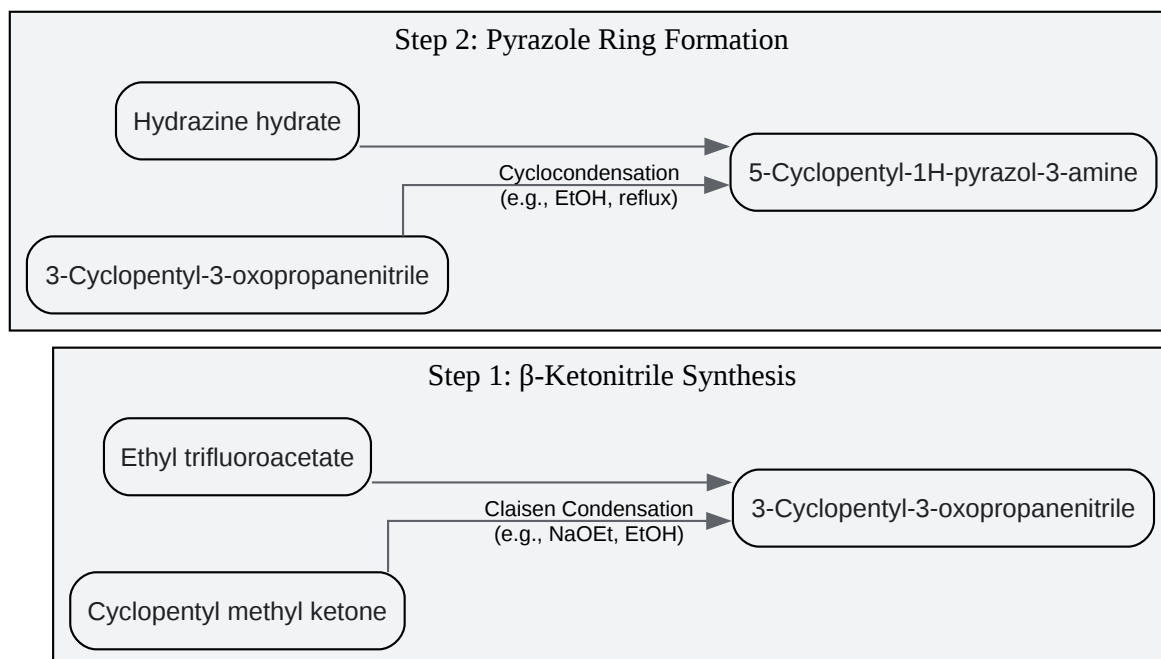
Property	Value	Source
CAS Number	264209-16-7	[1]
Molecular Formula	C ₈ H ₁₃ N ₃	[1][2]
Molecular Weight	151.21 g/mol	[1][2]
Appearance	Colorless to brown liquid or solid	[1]
Purity	≥97%	[1][2]
Storage	0-8 °C	[1]
IUPAC Name	5-cyclopentyl-1H-pyrazol-3-amine	[1]
SMILES	<chem>NC1=NNC(C2CCCC2)=C1</chem>	[1]
InChI Key	PXEDPQCHOFQXCW-UHFFFAOYSA-N	

Synthesis and Experimental Protocols

The most common and versatile method for the synthesis of 5-aminopyrazoles involves the condensation of a β -ketonitrile with hydrazine.[3][4] For 5-Cyclopentyl-1H-pyrazol-3-amine, the key precursor is 3-cyclopentyl-3-oxopropanenitrile.

General Synthesis Pathway

The synthesis can be conceptualized as a two-step process, starting from the formation of the β -ketonitrile, followed by cyclization with hydrazine.



[Click to download full resolution via product page](#)

Figure 1: General synthesis workflow for 5-Cyclopentyl-1H-pyrazol-3-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Cyclopentyl-3-oxopropanenitrile (β -Ketonitrile)

This step is a Claisen condensation between cyclopentyl methyl ketone and a suitable acylating agent, such as ethyl trifluoroacetate, in the presence of a strong base.^{[5][6][7]}

- Materials:
 - Cyclopentyl methyl ketone
 - Ethyl trifluoroacetate
 - Sodium ethoxide (NaOEt)

- Anhydrous ethanol (EtOH)
- Diethyl ether
- Aqueous hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Procedure:
 - A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Cyclopentyl methyl ketone is added dropwise to the cooled solution.
 - Ethyl trifluoroacetate is then added dropwise, maintaining a low temperature.
 - The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
 - The mixture is then poured into a mixture of ice and dilute hydrochloric acid to neutralize the base.
 - The aqueous layer is extracted with diethyl ether.
 - The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
 - The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-cyclopentyl-3-oxopropanenitrile.
 - Purification can be achieved by vacuum distillation or column chromatography.

Step 2: Synthesis of 5-Cyclopentyl-1H-pyrazol-3-amine

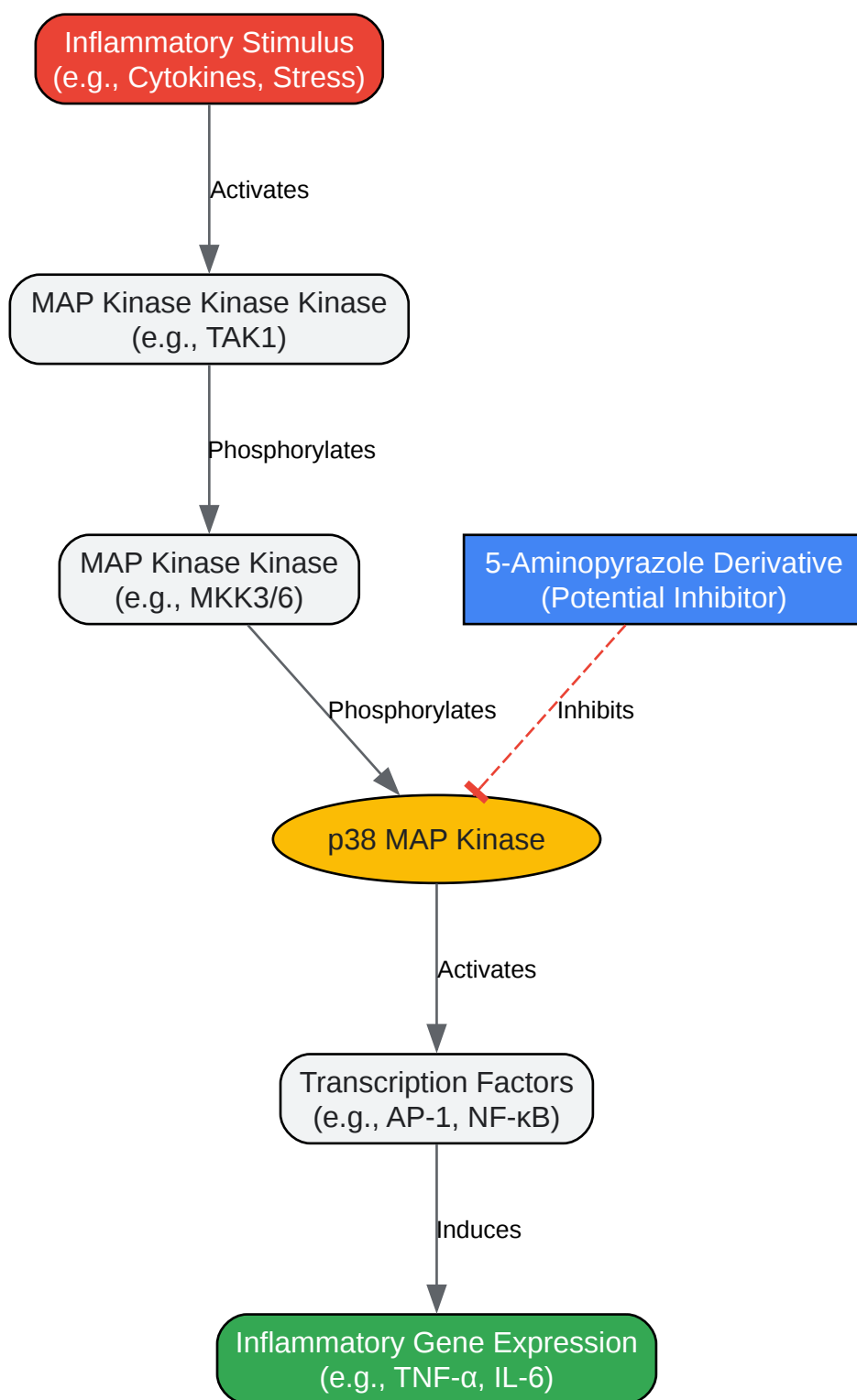
This step involves the cyclocondensation of the β -ketonitrile with hydrazine hydrate.^[3]^[4]

- Materials:
 - 3-Cyclopentyl-3-oxopropanenitrile
 - Hydrazine hydrate
 - Ethanol (EtOH)
 - Triethylamine (Et₃N) (optional, as a base)
- Procedure:
 - 3-Cyclopentyl-3-oxopropanenitrile is dissolved in ethanol in a round-bottom flask.
 - Hydrazine hydrate is added to the solution. A catalytic amount of a base like triethylamine can also be added.^[4]
 - The reaction mixture is heated to reflux and maintained at this temperature until the starting material is consumed (monitored by TLC).
 - The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
 - The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
 - The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.
 - The solvent is evaporated to yield the crude 5-Cyclopentyl-1H-pyrazol-3-amine.
 - Further purification can be performed by column chromatography or recrystallization.

Biological Activities and Signaling Pathways

While specific studies on the biological activity of 5-Cyclopentyl-1H-pyrazol-3-amine are not extensively documented in the public domain, the broader class of 5-aminopyrazoles has been investigated for a multitude of therapeutic applications.[8] These include roles as anti-inflammatory, antimicrobial, and anticancer agents.[9][10][11]

The mechanism of action for many biologically active pyrazole derivatives involves their interaction with specific protein kinases. For instance, some 5-aminopyrazole derivatives have been identified as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[12] The general structure of a pyrazole-based kinase inhibitor often involves the pyrazole core acting as a scaffold to present various functional groups that interact with the ATP-binding pocket of the kinase.



[Click to download full resolution via product page](#)

Figure 2: Potential role of 5-aminopyrazole derivatives as inhibitors in the p38 MAP kinase signaling pathway.

It is plausible that 5-Cyclopentyl-1H-pyrazol-3-amine or its derivatives could be explored for similar inhibitory activities. The cyclopentyl group may confer favorable lipophilicity and binding characteristics within the hydrophobic regions of kinase active sites.

Conclusion

5-Cyclopentyl-1H-pyrazol-3-amine is a valuable building block in medicinal chemistry, belonging to the pharmacologically significant class of 5-aminopyrazoles. Its synthesis is accessible through well-established methods, primarily the condensation of a β -ketonitrile with hydrazine. While specific biological data for this particular isomer is limited, the broader family of 5-aminopyrazoles exhibits a wide range of activities, often through the modulation of key signaling pathways such as the p38 MAP kinase pathway. Further research into the specific biological targets and therapeutic potential of 5-Cyclopentyl-1H-pyrazol-3-amine is warranted to fully elucidate its utility in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 5-Cyclopentyl-1H-pyrazol-3-amine 97% | CAS: 264209-16-7 | AChemBlock [achemblock.com]
2. calpaclab.com [calpaclab.com]
3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
5. Claisen Condensation [organic-chemistry.org]
6. Claisen condensation - Wikipedia [en.wikipedia.org]
7. masterorganicchemistry.com [masterorganicchemistry.com]
8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
9. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Aminopyrazoles - Focus on 5-Cyclopentyl-1H-pyrazol-3-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3214975#n-cyclopentyl-1h-pyrazol-4-amine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com